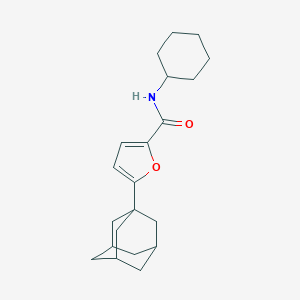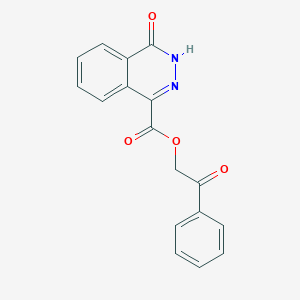![molecular formula C23H26N2O4 B299703 N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B299703.png)
N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response. Additionally, it has been found to modulate the activity of dopamine receptors, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, pain, and tumor growth. It also has neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties, making it a useful compound for investigating these areas of research. However, one limitation is that it may have off-target effects and interact with other enzymes and receptors in the body, which could complicate experimental results.
Orientations Futures
There are several future directions for the investigation of N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis. Additionally, further research is needed to understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
The synthesis of N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves the reaction of 4-cyclohexylphenol with 2-chloroethylamine hydrochloride in the presence of triethylamine. The resulting product is then reacted with 2-amino-4,5-dihydro-1,4-benzoxazine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to yield the final product.
Applications De Recherche Scientifique
N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has been investigated for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also shown potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Formule moléculaire |
C23H26N2O4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c26-22-15-29-21-11-8-18(14-20(21)25-22)23(27)24-12-13-28-19-9-6-17(7-10-19)16-4-2-1-3-5-16/h6-11,14,16H,1-5,12-13,15H2,(H,24,27)(H,25,26) |
Clé InChI |
NWWICYGVZQMTEZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCNC(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)OCCNC(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)



![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)